molecular formula C8H12O3 B1293228 5-Cyclopropyl-5-oxovaleric acid CAS No. 898766-87-5

5-Cyclopropyl-5-oxovaleric acid

Cat. No.: B1293228
CAS No.: 898766-87-5
M. Wt: 156.18 g/mol
InChI Key: GHDNXBQUOFVFDF-UHFFFAOYSA-N
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Description

5-Cyclopropyl-5-oxovaleric acid is an organic compound with the molecular formula C8H12O3. It is characterized by the presence of a cyclopropyl group attached to a valeric acid backbone, which includes a ketone functional group.

Scientific Research Applications

5-Cyclopropyl-5-oxovaleric acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action of 5-Cyclopropyl-5-oxovaleric acid is not mentioned in the search results, related compounds have been found to play a role in metabolic processes . For instance, certain small molecule metabokines synthesized in browning adipocytes can induce a brown adipocyte-specific phenotype in white adipocytes and mitochondrial oxidative energy metabolism in skeletal myocytes .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound, including 5-Cyclopropyl-5-oxovaleric acid . These sheets include information on handling and storage, exposure controls and personal protection, and first-aid measures .

Future Directions

Research on 5-Cyclopropyl-5-oxovaleric acid and related compounds is ongoing. For instance, studies have identified certain metabolites synthesized in browning adipocytes that can reduce adiposity, increase energy expenditure, and improve glucose and insulin homeostasis in mouse models of obesity and diabetes . These findings suggest potential future directions for research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-Cyclopropyl-5-oxovaleric acid involves the oxidation of cyclopropyl methyl ketone using sodium hypobromite. This reaction is known for its efficiency and high yield . The process typically involves the following steps:

    Oxidation: Cyclopropyl methyl ketone is treated with sodium hypobromite under controlled conditions.

    Hydrolysis: The resulting product undergoes hydrolysis to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypobromite, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylcarboxylic acid
  • Cyclopropylacetic acid
  • Cyclopropylmethyl ketone

Uniqueness

5-Cyclopropyl-5-oxovaleric acid is unique due to the presence of both a cyclopropyl group and a ketone functional group on a valeric acid backbone. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-cyclopropyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(6-4-5-6)2-1-3-8(10)11/h6H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDNXBQUOFVFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645363
Record name 5-Cyclopropyl-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-87-5
Record name 5-Cyclopropyl-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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